Methyl 5-bromo-3-(difluoromethyl)picolinate
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Overview
Description
Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H6BrF2NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a difluoromethyl group at the 3-position on the pyridine ring.
Preparation Methods
The synthesis of Methyl 5-bromo-3-(difluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available picolinic acid.
Bromination: The 5-position of the picolinic acid is brominated using bromine or a brominating agent under controlled conditions.
Difluoromethylation: The difluoromethyl group is introduced at the 3-position using a difluoromethylating reagent, such as difluoromethyl bromide, in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the final product, this compound
Chemical Reactions Analysis
Methyl 5-bromo-3-(difluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group, to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
Methyl 5-bromo-3-(difluoromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 5-bromo-3-(difluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-bromo-3-fluoropicolinate: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate: Contains an amino group at the 5-position and a bromine atom at the 6-position.
Methyl 5-bromo-3-(trifluoromethyl)picolinate: Features a trifluoromethyl group instead of a difluoromethyl group
Biological Activity
Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound that has garnered attention for its potential biological activities due to its unique molecular structure. This compound, characterized by the presence of a bromine atom and a difluoromethyl group attached to a picolinate framework, exhibits properties that may influence various biological processes. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_7BrF_2N_2O_2, with a molecular weight of approximately 271.05 g/mol. The unique combination of halogenated substituents enhances the compound's reactivity and biological activity. The difluoromethyl group is particularly significant because it can improve binding interactions with biological receptors due to its electronic properties, while the bromine atom may facilitate hydrogen bonding or ionic interactions.
Mechanisms of Biological Activity
Research indicates that this compound may interact with specific biological targets, potentially leading to the inhibition of enzymes or disruption of cellular processes. The halogenated groups are known to enhance binding interactions with biological receptors, contributing to its potential antimicrobial and antifungal properties.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: Its structure allows for effective binding to various biological receptors, which could alter signaling pathways.
- Cellular Disruption: It may interfere with cellular processes, leading to apoptosis or necrosis in certain cell types.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics of several related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C_8H_7BrF_3N_2O_2 | Contains trifluoromethyl instead of difluoromethyl |
Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinate | C_8H_8ClF_2N_2O_2 | Chlorine instead of bromine; different reactivity |
Methyl 5-amino-6-bromo-3-(trifluoromethyl)picolinate | C_8H_7BrF_3N_2O_2 | Similar bromo substituent but different functional groups |
Methyl 4-(trifluoromethyl)-3-methylpicolinate | C_9H_8F_3N_2O_2 | Different positioning of trifluoromethyl group |
The uniqueness of this compound lies in its combination of both bromine and difluoromethyl groups, which provide specific chemical reactivity and biological activity not found in its analogs.
Case Studies and Research Findings
- Antimicrobial Activity: A study demonstrated that compounds with similar structures often exhibit antimicrobial properties. This compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation Inhibition: Preliminary data indicate that this compound might inhibit cell proliferation in certain cancer cell lines. Further research is required to elucidate its mechanism and efficacy in vivo.
- Enzyme Interaction Studies: Interaction studies have focused on how this compound binds with various enzymes and receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential.
Properties
CAS No. |
1628915-68-3 |
---|---|
Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 5-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3 |
InChI Key |
GIAFCEMTVFTRKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C(F)F |
Origin of Product |
United States |
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